

A Comparative Pharmacokinetic Analysis of Lotilaner and Sarolaner in Dogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two isoxazoline ectoparasiticides, **lotilaner** and sarolaner, in dogs. The information presented is collated from peer-reviewed studies to assist researchers and professionals in drug development and veterinary medicine in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Mechanism of Action

Both **lotilaner** and sarolaner belong to the isoxazoline class of parasiticides and share a similar mechanism of action. They are potent inhibitors of gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3] This inhibition blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and ultimately the death of the parasites.[2] [4] This action is selective for invertebrate nerve cells, contributing to the safety profile of these drugs in mammals.[5][6]

Pharmacokinetic Profiles: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for **lotilaner** and sarolaner in dogs, based on data from separate studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across the studies.



Pharmacokinetic Parameter	Lotilaner (Credelio™)	Sarolaner (Simparica®)
Dose Administered	20 mg/kg (oral)[7]	2-4 mg/kg (oral)[8][9]
Time to Peak Plasma Concentration (Tmax)	2 hours (fed)[1][10]	Within the first day[11][12]
Peak Plasma Concentration (Cmax)	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
Area Under the Curve (AUC)	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
Terminal Half-Life (t1/2)	Approximately 30.7 days (fed) [7][10]	11-12 days[11][12]
Bioavailability	>80% (fed)[7][10]	>85%[11][12]
Effect of Food	Food enhances absorption.[1]	The prandial state does not significantly affect absorption. [8][9]
Protein Binding	Highly bound to plasma proteins.[13]	>99.9%[11][12]

Experimental Protocols

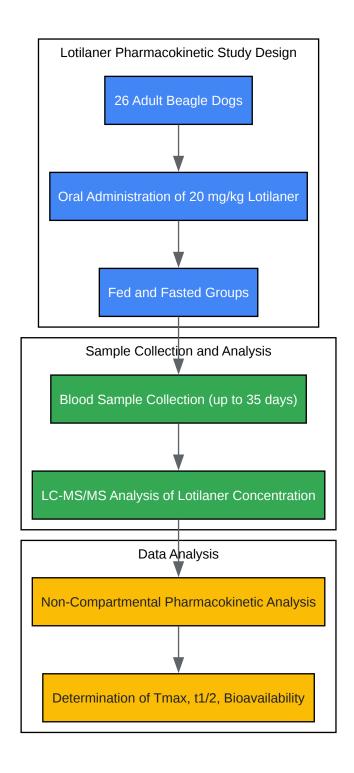
The data presented in this guide are derived from studies with specific experimental designs. Understanding these methodologies is crucial for the accurate interpretation of the pharmacokinetic data.

Lotilaner Pharmacokinetic Study Protocol

A study involving twenty-six adult beagle dogs was conducted to evaluate the pharmacokinetics of **lotilaner**.[7] The dogs were administered a single oral dose of 20 mg/kg of **lotilaner** in the form of a flavored chewable tablet.[7] One group of dogs received the treatment under fed conditions, while another was fasted.[7] Blood samples were collected at various time points up to 35 days post-administration.[7] The concentration of **lotilaner** in the blood was determined using a validated liquid chromatography with tandem mass spectrometry (LC-



MS/MS) method.[7] Pharmacokinetic parameters were then calculated using non-compartmental analysis.[7]



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Experimental workflow for the **lotilaner** pharmacokinetic study.

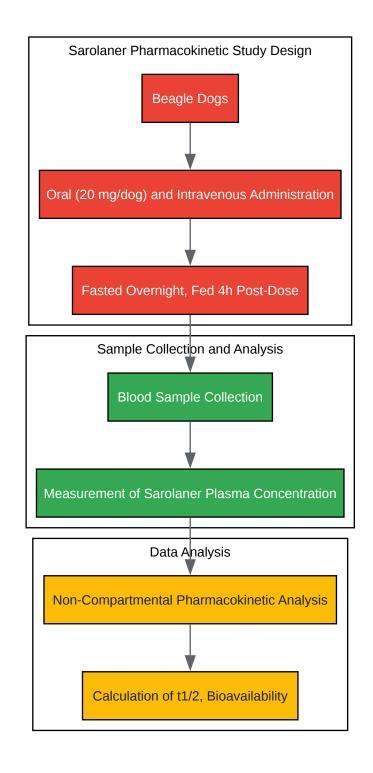


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Sarolaner Pharmacokinetic Study Protocol

The pharmacokinetic properties of sarolaner were investigated in beagle dogs.[14] The study involved both intravenous and oral administration to determine bioavailability. For the oral administration group, dogs were fasted overnight before receiving a compressed tablet, and were fed 4 hours post-dose.[14] The oral dose was 20 mg/dog, with pharmacokinetic data dose-normalized to 2 mg/kg.[14] Blood samples were collected, and plasma concentrations of sarolaner were measured.[14] A non-compartmental analysis was used to calculate the pharmacokinetic parameters.[14]





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Experimental workflow for the sarolaner pharmacokinetic study.

Discussion of Pharmacokinetic Differences



The available data indicate that both **lotilaner** and sarolaner are well-absorbed orally in dogs, exhibiting high bioavailability.[7][10][11][12] A key differentiator appears to be their terminal half-lives. **Lotilaner** demonstrates a longer half-life of approximately 30.7 days in fed dogs, compared to sarolaner's half-life of 11-12 days.[7][10][11][12] This longer half-life for **lotilaner** suggests a more persistent plasma concentration, which may contribute to its sustained efficacy.

Another notable difference is the influence of food on absorption. For **lotilaner**, the presence of food enhances its absorption.[1][10] In contrast, the absorption of sarolaner is not significantly affected by the prandial state of the dog.[8][9] This could have implications for dosing recommendations in a clinical setting.

While both drugs are effective ectoparasiticides, these pharmacokinetic differences may influence the choice of drug for specific clinical scenarios and impact dosing frequency and administration guidelines. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive comparison of their pharmacokinetic profiles.

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